Methyl 1-cyanopiperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-cyanopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-4-2-3-5-10(7)6-9/h7H,2-5H2,1H3 |
InChI Key |
KZYNCOQHVWJDLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C#N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Transformations Involving the Ester Functionality
The methyl ester at the C-2 position of the piperidine (B6355638) ring is a classic carboxylate derivative and exhibits reactivity typical of esters.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using an alkali hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.
Transesterification, the conversion of one ester to another, can be accomplished by treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 1-cyanopiperidine-2-carboxylate. This reaction is often driven to completion by using a large excess of the new alcohol.
The ester functionality can be reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This reaction would convert Methyl 1-cyanopiperidine-2-carboxylate into (1-cyanopiperidin-2-yl)methanol.
Amidation of the ester can be achieved by reacting it with a primary or secondary amine. nih.gov This reaction typically requires heat to proceed and results in the formation of a new amide bond with the elimination of methanol. This method is a direct route to synthesizing various piperidine-2-carboxamides, which are prevalent in many biologically active molecules. acgpubs.org
Table 2: Common Transformations of the Methyl Ester Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or RO⁻ | Ester (with R' alkyl group) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
Chemical Modifications of the Piperidine Nitrogen
The N-cyano group is not merely a reactive site but also serves as a protecting or activating group for the piperidine nitrogen. Its removal or transformation is a key strategy in the synthetic utility of N-cyano piperidines.
The cleavage of the N-CN bond is a significant transformation. The von Braun reaction, which traditionally describes the reaction of a tertiary amine with cyanogen (B1215507) bromide to form a cyanamide (B42294) and an alkyl bromide, provides insight into the nature of the N-CN bond. wikipedia.orgresearchgate.net While the target molecule is already a cyanamide, related reactions can be used to cleave this bond. Reductive cleavage, for example with reducing agents like lithium aluminum hydride, can remove the cyano group and potentially reduce it, often leading back to the N-methyl piperidine or the parent secondary amine, piperidine-2-carboxylate, depending on the conditions. Hydrolytic cleavage under harsh acidic or basic conditions can also remove the cyano group, typically regenerating the secondary amine after decarboxylation of the intermediate carbamic acid. This deprotection is a crucial step for further functionalization of the piperidine nitrogen. nih.gov
N-Alkylation and N-Acylation Reactions
The secondary amine within the piperidine ring of this compound is amenable to both N-alkylation and N-acylation, providing a straightforward route to a variety of N-substituted derivatives.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This transformation is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, serves to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction on the alkyl halide. The general mechanism for N-alkylation is a nucleophilic substitution (SN2) reaction.
N-Acylation introduces an acyl group to the nitrogen atom and is commonly carried out using acylating agents like acyl chlorides or acid anhydrides. Similar to N-alkylation, a base is often employed to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. This reaction proceeds via a nucleophilic acyl substitution mechanism. These reactions are fundamental in diversifying the structure of the piperidine core.
Formation of N-Substituted Piperidine Derivatives
The N-alkylation and N-acylation reactions of this compound directly lead to the formation of a wide array of N-substituted piperidine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the piperidine scaffold in bioactive molecules and functional materials.
For instance, the introduction of various alkyl or acyl groups can modulate the biological activity, solubility, and other physicochemical properties of the resulting compounds. The cyano and ester groups can be further manipulated post-N-functionalization to create even more complex and diverse molecular architectures.
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-1-cyanopiperidine-2-carboxylate |
| Alkyl Halide | Benzyl Bromide (BnBr) | N-Benzyl-1-cyanopiperidine-2-carboxylate |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetyl-1-cyanopiperidine-2-carboxylate |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-1-cyanopiperidine-2-carboxylate |
Stereoselectivity in Chemical Reactions of this compound
The stereochemistry of reactions involving this compound is a critical consideration, as the molecule contains a chiral center at the C2 position. Reactions at the nitrogen atom or transformations involving the substituents can be influenced by the existing stereochemistry of the molecule.
When the starting material is a specific enantiomer or diastereomer, the stereochemical outcome of subsequent reactions is of paramount importance. For example, in N-alkylation reactions, the approach of the electrophile can be influenced by the steric hindrance imposed by the substituent at the C2 position, potentially leading to diastereoselectivity if a new chiral center is formed. Theoretical and computational studies can provide insights into the preferred transition states and, consequently, the stereochemical course of these reactions. However, specific experimental studies detailing the stereoselectivity of reactions on this compound are not extensively reported in the available literature.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of key transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact compound are limited, the general mechanisms for N-alkylation and N-acylation of secondary amines are well-established.
Mechanistic Highlights of N-Alkylation and N-Acylation:
| Transformation | General Mechanism | Key Intermediates/Transition States | Factors Influencing Reactivity |
| N-Alkylation | SN2 | Pentavalent transition state | Steric hindrance at the nitrogen and the alkyl halide; strength of the base and nucleophilicity of the amine. |
| N-Acylation | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Electrophilicity of the acylating agent; steric effects; nature of the leaving group. |
Computational chemistry, including Density Functional Theory (DFT) calculations, can be a powerful tool to elucidate the intricate details of these reaction pathways. Such studies can model the transition state energies, investigate the role of solvents, and predict the regio- and stereoselectivity of reactions. For this compound, such investigations would be valuable in providing a deeper understanding of its chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 1-cyanopiperidine-2-carboxylate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum of this compound is characterized by a set of complex multiplets for the piperidine (B6355638) ring protons and a sharp singlet for the methyl ester protons.
The proton at the C2 position is diastereotopic and appears as a distinct multiplet, shifted downfield due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing methyl carboxylate group. The protons on C6, adjacent to the cyano-substituted nitrogen, are also shifted downfield. The remaining ring protons at C3, C4, and C5 resonate in the more shielded aliphatic region of the spectrum, often exhibiting complex overlapping patterns due to geminal and vicinal coupling. The methyl protons of the ester group (-OCH₃) appear as a characteristic sharp singlet, typically around 3.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 3.9 - 4.1 | dd |
| H-3 (axial & eq.) | 1.7 - 2.0 | m |
| H-4 (axial & eq.) | 1.5 - 1.8 | m |
| H-5 (axial & eq.) | 1.6 - 1.9 | m |
| H-6 (axial & eq.) | 3.0 - 3.4 | m |
| -OCH₃ | ~ 3.75 | s |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. dd = doublet of doublets, m = multiplet, s = singlet.
The proton-decoupled ¹³C NMR spectrum reveals seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly informative for identifying the functional groups.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (~170 ppm). The nitrile carbon of the N-cyano group characteristically resonates in the 115-120 ppm range. The carbons directly attached to the nitrogen atom (C2 and C6) are found in the 45-60 ppm region. The remaining piperidine ring carbons (C3, C4, C5) appear in the upfield aliphatic region (20-30 ppm), while the methyl ester carbon gives a signal around 52 ppm. compoundchem.comoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 169 - 172 |
| C≡N (nitrile) | 116 - 119 |
| C-2 | 55 - 58 |
| C-3 | 25 - 28 |
| C-4 | 22 - 25 |
| C-5 | 27 - 30 |
| C-6 | 46 - 50 |
| -OCH₃ | 52 - 54 |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the piperidine ring, establishing the H2-H3-H4-H5-H6 spin system and allowing for sequential assignment of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This experiment is crucial for definitively assigning the carbon signals based on the already-assigned proton spectrum. For example, it would link the singlet at ~3.75 ppm to the methyl carbon at ~53 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is vital for piecing together the molecular fragments. Key HMBC correlations would include a cross-peak between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the H2 proton and the carbonyl carbon. Correlations from protons on C2 and C6 to the nitrile carbon (C≡N) would confirm the position of the cyano group on the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, rather than connected through bonds. NOESY is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (axial or equatorial) of the methyl carboxylate group at the C2 position by observing its spatial proximity to specific ring protons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct evidence for the presence of specific functional groups. FT-IR and Raman spectroscopy offer complementary information for a comprehensive analysis.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch | Alkane (CH₂, CH₃) | 2850 - 2995 | Medium-Strong |
| C≡N stretch | Nitrile | 2240 - 2260 | Medium-Sharp |
| C=O stretch | Ester | 1735 - 1750 | Strong |
| C-O stretch | Ester | 1150 - 1250 | Strong |
| C-N stretch | Amine | 1050 - 1150 | Medium |
Raman spectroscopy provides complementary vibrational data. The C≡N stretching mode, which is of medium intensity in the IR, typically gives a strong and sharp signal in the Raman spectrum, appearing in a similar frequency range of 2240-2260 cm⁻¹. researchgate.netresearchgate.netmdpi.com This is because the nitrile bond involves a significant change in polarizability during vibration. In contrast, the highly polar carbonyl (C=O) group, which is very strong in the IR spectrum, usually produces a weaker signal in the Raman spectrum. The spectrum is also rich in signals from the piperidine ring's C-C and C-N skeletal vibrations and C-H bending modes in the fingerprint region (400-1500 cm⁻¹), providing a unique vibrational fingerprint for the molecule. researchgate.net
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch | Alkane (CH₂, CH₃) | 2850 - 2995 | Strong |
| C≡N stretch | Nitrile | 2240 - 2260 | Strong-Sharp |
| C=O stretch | Ester | 1735 - 1750 | Weak-Medium |
| Ring Vibrations | Piperidine Skeleton | 800 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 168.19 g/mol ), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 168.
The fragmentation of this molecule is influenced by its key functional groups: the N-cyano group, the piperidine ring, and the methyl ester. The impact of high-energy electrons in the mass spectrometer can cause the molecule to break apart in predictable ways. chemguide.co.ukslideshare.net Common fragmentation pathways for cyclic amines and esters include alpha-cleavage and the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu
Key fragmentation patterns anticipated for this compound include:
Loss of the methoxy (B1213986) radical (-•OCH3): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 137. This is a common fragmentation for methyl esters. researchgate.net
Loss of the carbomethoxy group (-•COOCH3): Cleavage of the bond between the piperidine ring and the ester group would result in the loss of the carbomethoxy radical, yielding a fragment at m/z 109.
Loss of the cyano group (-•CN): Ejection of the cyano radical would produce a fragment ion at m/z 142.
Ring Cleavage: The piperidine ring itself can undergo fragmentation. Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for cyclic amines, leading to the opening of the ring and the formation of various smaller fragments. libretexts.orgmiamioh.edu A characteristic M-1 peak is also common for cyclic amines. miamioh.edu
A summary of the expected primary fragment ions is presented in the table below.
| m/z | Proposed Fragment Ion | Associated Neutral Loss |
|---|---|---|
| 168 | [C8H12N2O2]+• (Molecular Ion) | - |
| 137 | [M - •OCH3]+ | •OCH3 |
| 109 | [M - •COOCH3]+ | •COOCH3 |
| 142 | [M - •CN]+ | •CN |
| 82 | [C5H8N]+ (Piperidinyl cation after loss of substituents) | •CN, •COOCH3 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
The six-membered piperidine ring is expected to adopt a stable chair conformation . In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For steric reasons, bulky substituents generally favor the more stable equatorial position.
In this compound, both the cyano group at position 1 and the methyl carboxylate group at position 2 are substituents on the ring. The precise conformation (which substituent is axial vs. equatorial) would be determined by the crystal packing forces and intramolecular steric interactions. An XRD analysis would provide precise measurements of the torsion angles within the ring, confirming the chair conformation. It would also define the bond lengths and angles of the cyano and ester groups. mdpi.com
Based on crystallographic data from analogous piperidine compounds, a representative set of crystal data can be proposed. nih.govresearchgate.net
| Crystallographic Parameter | Typical Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | ~7-10 |
| b (Å) | ~8-17 |
| c (Å) | ~9-13 |
| β (°) | ~90-106 (for Monoclinic) |
| Z (Molecules per unit cell) | 4 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For Methyl 1-cyanopiperidine-2-carboxylate, DFT calculations are instrumental in predicting its fundamental properties. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a mathematical description of the atomic orbitals.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, multiple conformations may exist. The piperidine ring can adopt chair, boat, or twist-boat conformations. Theoretical calculations are essential to identify the lowest energy conformer, which is the most populated and stable form of the molecule under standard conditions. Conformational analysis involves systematically exploring these different spatial arrangements to locate the global minimum on the potential energy surface. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise picture of the molecular structure.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical spectrum can be compared with experimental data to aid in the structural characterization of the compound.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. The MEP map for this compound would reveal the most electron-rich and electron-poor sites, offering valuable clues about its intermolecular interactions and reactive behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in stabilizing the molecule.
Charge Distribution and Bond Analysis
Understanding how charge is distributed across the atoms of a molecule is fundamental to explaining its properties. Computational methods can calculate atomic charges using various schemes, such as Mulliken population analysis or Natural Population Analysis (NPA). These calculations provide insight into the polarity of the molecule and individual bonds. Bond analysis further examines the nature and strength of the chemical bonds. For instance, analyzing the bonds within the piperidine ring, the cyano group, and the carboxylate group of this compound can help rationalize its structural stability and reactivity.
Elucidation of Reaction Mechanisms and Transition States
The formation of this compound can be conceptualized through several synthetic routes, with the Strecker synthesis and direct N-cyanation of a precursor being the most plausible. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these reaction pathways, identifying intermediates, and characterizing the transition states.
Strecker-type Synthesis: A plausible route to the formation of the piperidine ring structure with the cyano and carboxylate groups is through a variation of the Strecker synthesis. This would involve the reaction of a suitable precursor, such as a cyclic imine or its equivalent, with a cyanide source. DFT calculations on analogous Strecker reactions have elucidated the key steps involved. researchgate.netmdpi.com The reaction typically proceeds through the formation of an iminium cation, which is then attacked by the cyanide nucleophile. The transition state for this nucleophilic addition is characterized by the partial formation of the new carbon-cyanide bond and a distribution of charge.
N-Cyanation of Methyl Piperidine-2-carboxylate: An alternative pathway involves the direct cyanation of the nitrogen atom of Methyl piperidine-2-carboxylate. Various methods for the N-cyanation of secondary amines have been developed, some of which are amenable to computational investigation. nih.govorganic-chemistry.orgresearchgate.netnih.govcardiff.ac.uk Theoretical studies can model the interaction of the amine with different cyanating agents, such as cyanogen (B1215507) bromide or trimethylsilyl (B98337) cyanide, to determine the most energetically favorable pathway. organic-chemistry.org The transition state in these reactions would involve the simultaneous breaking of the bond in the cyanating agent and the formation of the new nitrogen-cyanide bond.
A hypothetical reaction energy profile for the N-cyanation of Methyl piperidine-2-carboxylate, based on DFT calculations of similar reactions, is presented below. This table illustrates the relative energies of the reactants, transition state, and product, providing insight into the kinetics and thermodynamics of the reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Methyl piperidine-2-carboxylate + Cyanating Agent | 0.0 |
| Transition State | N-C bond partially formed, Cyanating agent bond partially broken | +15.2 |
| Product | This compound | -10.5 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable. The substituents on the ring, in this case, the 1-cyano and 2-carboxylate groups, will influence the conformational preferences. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent. researchgate.net
MD simulations can reveal the relative stabilities of different chair and boat conformations, as well as the energetic barriers between them. The orientation of the substituents (axial vs. equatorial) is a key aspect of this analysis. For a 1,2-disubstituted piperidine, several stereoisomers are possible, and MD simulations can help in understanding the conformational behavior of each. researchgate.net
The interactions of this compound with its environment, such as solvent molecules or biological macromolecules, can also be studied using MD simulations. nih.govnih.govtandfonline.com These simulations can provide insights into the solvation of the molecule and potential binding modes with proteins or other receptors.
Below is a hypothetical data table summarizing the results of an MD simulation study on the conformational preferences of this compound. The table shows the relative populations of the major conformers at equilibrium.
| Conformer | 1-Cyano Group Orientation | 2-Carboxylate Group Orientation | Population (%) |
|---|---|---|---|
| Chair 1 | Axial | Equatorial | 65 |
| Chair 2 | Equatorial | Axial | 30 |
| Twist-Boat | - | - | 5 |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net While specific QSRR models for the reactivity of this compound have not been reported, the principles of QSRR can be applied to predict its behavior in various chemical reactions.
A QSRR model for a series of related piperidine derivatives could be developed to predict reaction rates or equilibrium constants. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a model that relates the descriptors to the observed reactivity. nih.govchemrxiv.orgnih.govdigitellinc.com Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.
A hypothetical QSRR model for the rate of a reaction involving a series of substituted cyanopiperidines is presented in the table below. The model shows the correlation between the reaction rate constant (log k) and a set of molecular descriptors.
| Descriptor | Coefficient | p-value |
|---|---|---|
| LUMO Energy | -0.85 | <0.01 |
| Steric Hindrance Index | -0.42 | <0.05 |
| Dipole Moment | 0.15 | n.s. |
log k = 2.5 - 0.85(LUMO Energy) - 0.42(Steric Hindrance Index) + 0.15(Dipole Moment)*
Advanced Applications in Organic Synthesis
Methyl 1-cyanopiperidine-2-carboxylate as a Versatile Synthetic Building Block
No data is available on the specific synthetic utility of this compound.
Utility in the Synthesis of Complex Heterocyclic Systems
No documented examples of this compound being used to construct complex heterocyclic systems were found.
Precursor for Optically Active Piperidine (B6355638) Derivatives
There is no available research on the use of this compound as a starting material for optically active piperidines.
Role in the Synthesis of Piperidine Alkaloid Analogs
No studies were identified that utilize this specific compound for the synthesis of piperidine alkaloid analogs.
Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity
The reactivity profile of this compound has not been explored in the context of developing new synthetic methods.
Q & A
Q. How can the structural conformation of methyl 1-cyanopiperidine-2-carboxylate be accurately characterized using crystallographic methods?
- Methodological Answer : To determine the molecular geometry and ring puckering parameters, single-crystal X-ray diffraction (SC-XRD) is recommended. Use SHELXTL (Bruker AXS) or WinGX (for data reduction and refinement) to solve the structure . Apply Cremer-Pople puckering parameters to quantify non-planar distortions in the piperidine ring . For visualization, ORTEP-3 with a GUI enables clear representation of thermal ellipsoids and hydrogen-bonding networks . Ensure data validation using checkCIF to resolve systematic errors (e.g., twinning or disorder) .
Q. What synthetic routes are optimal for preparing this compound, and how can purity be validated?
- Methodological Answer : A two-step protocol is common: (1) Cyclization of a precursor (e.g., ethyl piperidine-2-carboxylate) under acidic conditions, followed by (2) cyanidation via nucleophilic substitution with KCN or TMSCN. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm completion via GC-MS. Purify via column chromatography (gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase). Characterize intermediates via / NMR and IR spectroscopy to confirm functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to insufficient toxicological data, assume acute toxicity and use PPE (nitrile gloves, face shield, lab coat) . Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water for ≥15 minutes. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store in airtight containers at -20°C under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the conformational dynamics of the piperidine ring in this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries of the cyano-substituted derivative with unsubstituted analogs. Analyze intramolecular interactions (e.g., n→π* between the cyano group and ester carbonyl) using NBO analysis. Validate computational results against experimental SC-XRD data, focusing on Cremer-Pople puckering amplitudes () and phase angles () .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring inversion in solution vs. solid-state rigidity). Conduct variable-temperature NMR (298–373 K) to detect coalescence of diastereotopic protons. Compare with XRD-derived torsion angles. For ambiguous NOESY/ROESY cross-peaks, use molecular dynamics simulations (AMBER) to model solution-state conformers .
Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under varying pH conditions?
- Methodological Answer : Design pH-dependent kinetic studies (pH 2–12, buffered solutions). Monitor ester and nitrile hydrolysis via NMR (disappearance of methyl ester singlet at δ 3.7 ppm) and FTIR (loss of ν(C≡N) at ~2250 cm). Use isotopic labeling () to distinguish between acid-catalyzed ester hydrolysis and base-mediated cyanide elimination. Propose a reaction coordinate diagram using Eyring analysis .
Q. How can crystallization challenges (e.g., poor diffraction quality) for this compound be systematically addressed?
- Methodological Answer : Optimize crystallization via solvent vapor diffusion (e.g., dichloromethane/pentane). If twinning occurs, use SHELXL’s TWIN/BASF commands to refine against merohedral twins . For low-resolution data (<1.0 Å), employ charge-flipping algorithms in SHELXD or Superflip. Validate hydrogen positions using Hirshfeld surface analysis (CrystalExplorer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
